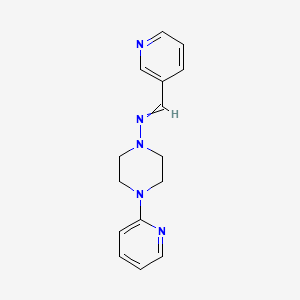
3-(4-methoxyphenyl)-N-(2-pyridinylmethyl)-4,5-dihydro-5-isoxazolecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-methoxyphenyl)-N-(2-pyridinylmethyl)-4,5-dihydro-5-isoxazolecarboxamide, also known as MPPI, is a chemical compound that has been studied for its potential therapeutic applications. MPPI is a derivative of isoxazole and has been shown to have a variety of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 3-(4-methoxyphenyl)-N-(2-pyridinylmethyl)-4,5-dihydro-5-isoxazolecarboxamide is not fully understood. However, it has been shown to inhibit the activity of enzymes involved in inflammation and cancer progression. 3-(4-methoxyphenyl)-N-(2-pyridinylmethyl)-4,5-dihydro-5-isoxazolecarboxamide has also been shown to have an effect on the expression of genes involved in cell growth and survival.
Biochemical and Physiological Effects:
3-(4-methoxyphenyl)-N-(2-pyridinylmethyl)-4,5-dihydro-5-isoxazolecarboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. 3-(4-methoxyphenyl)-N-(2-pyridinylmethyl)-4,5-dihydro-5-isoxazolecarboxamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression. Additionally, 3-(4-methoxyphenyl)-N-(2-pyridinylmethyl)-4,5-dihydro-5-isoxazolecarboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(4-methoxyphenyl)-N-(2-pyridinylmethyl)-4,5-dihydro-5-isoxazolecarboxamide in lab experiments is that it has been shown to have a low toxicity profile. However, one limitation is that its mechanism of action is not fully understood, making it difficult to design experiments to test its efficacy.
Zukünftige Richtungen
There are several future directions for research on 3-(4-methoxyphenyl)-N-(2-pyridinylmethyl)-4,5-dihydro-5-isoxazolecarboxamide. One area of interest is its potential as an anti-cancer agent. Further studies are needed to determine the optimal dosage and duration of treatment for different types of cancer. Another future direction is the potential use of 3-(4-methoxyphenyl)-N-(2-pyridinylmethyl)-4,5-dihydro-5-isoxazolecarboxamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, more research is needed to fully understand the mechanism of action of 3-(4-methoxyphenyl)-N-(2-pyridinylmethyl)-4,5-dihydro-5-isoxazolecarboxamide and its potential therapeutic applications.
Synthesemethoden
The synthesis of 3-(4-methoxyphenyl)-N-(2-pyridinylmethyl)-4,5-dihydro-5-isoxazolecarboxamide involves the reaction of 4-methoxyphenylhydrazine with 2-pyridinecarboxaldehyde in the presence of acetic acid to form the intermediate hydrazone. This intermediate is then reacted with ethyl isoxazole-4-carboxylate in the presence of triethylamine to form 3-(4-methoxyphenyl)-N-(2-pyridinylmethyl)-4,5-dihydro-5-isoxazolecarboxamide. The final product is purified by column chromatography.
Wissenschaftliche Forschungsanwendungen
3-(4-methoxyphenyl)-N-(2-pyridinylmethyl)-4,5-dihydro-5-isoxazolecarboxamide has been studied for its potential therapeutic applications in various fields of research. Some of the areas where 3-(4-methoxyphenyl)-N-(2-pyridinylmethyl)-4,5-dihydro-5-isoxazolecarboxamide has been studied include cancer, neurodegenerative diseases, and inflammation.
Eigenschaften
IUPAC Name |
3-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)-4,5-dihydro-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-22-14-7-5-12(6-8-14)15-10-16(23-20-15)17(21)19-11-13-4-2-3-9-18-13/h2-9,16H,10-11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEKGZMNLDCJTLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(C2)C(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)-4,5-dihydro-1,2-oxazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-{2-[(3-bromobenzyl)oxy]benzylidene}-4-methylbenzenesulfonohydrazide](/img/structure/B5768530.png)


![3-({[4-(carboxymethyl)phenyl]amino}carbonyl)-2-pyridinecarboxylic acid](/img/structure/B5768562.png)
![N-(4-ethoxybenzyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B5768563.png)
![2-[5-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5768570.png)
![4-[(4-ethyl-1-piperazinyl)methyl]-N,N-dimethylaniline](/img/structure/B5768574.png)
![(4-{3-[4-(2-fluorophenyl)-1-piperazinyl]-1-propen-1-yl}phenyl)dimethylamine](/img/structure/B5768583.png)
![spiro[oxirane-2,2'-tricyclo[3.3.1.1~3,7~]decane]-3,3-dicarboxamide](/img/structure/B5768585.png)
![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-2-pyridinecarbohydrazide](/img/structure/B5768591.png)
![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]isonicotinamide](/img/structure/B5768596.png)
![3,5-dimethyl-1-[(2,3,4-trichlorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B5768597.png)
